
Tetrakis(dimethylamino)tin
概要
説明
Tetrakis(dimethylamino)tin (Sn[N(CH₃)₂]₄, TDMASn) is a volatile organotin compound widely used in atomic layer deposition (ALD) for synthesizing tin oxide (SnO₂) thin films. Its molecular formula is C₈H₂₄N₄Sn, with a molecular weight of 294.99 g/mol . Key physical properties include a boiling point of 53–55°C at 0.1 mmHg and a density of 1.169 g/mL . TDMASn reacts with tri(aminoalkyl)amines to form azastannatranes and serves as a precursor for low-temperature ALD processes, enabling applications in optoelectronics, solar cells, and transparent conductive oxides .
準備方法
Classical Amination of Tin Tetrachloride
The most direct method involves reacting tin(IV) chloride (SnCl₄) with lithium dimethylamide (LiNMe₂). This approach mirrors analogous syntheses for titanium and hafnium amides .
Reaction Mechanism and Stoichiometry
SnCl₄ reacts with four equivalents of LiNMe₂ in anhydrous solvents (e.g., hexane, THF) under inert atmospheres:
4 + 4 \, \text{LiNMe}2 \rightarrow \text{Sn(NMe}2\text{)}4 + 4 \, \text{LiCl}
Lithium dimethylamide is typically prepared in situ by treating dimethylamine (HNMe₂) with n-butyllithium (n-BuLi) at –78°C .
Key Parameters
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Temperature : Reactions proceed at –40°C to –80°C to prevent side reactions .
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Solvent : Non-polar solvents (hexane, heptane) minimize byproduct formation .
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Stoichiometry : A 1:4 molar ratio of SnCl₄ to LiNMe₂ ensures complete substitution .
Yield and Purity
Alkylation of Tin Tetraamides
Hanssgen et al. developed a method to synthesize monoalkyl tin triamides by alkylating tin tetraamides . While primarily for RSn(NMe₂)₃, this approach highlights challenges relevant to Sn(NMe₂)₄ synthesis.
Procedure
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Alkylation : React Sn(NMe₂)₄ with alkyl halides (R-X) under controlled stoichiometry.
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Purification : Fractional distillation isolates Sn(NMe₂)₄ from RSn(NMe₂)₃ and R₂Sn(NMe₂)₂ byproducts .
Limitations
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Tertiary alkyl groups (e.g., t-Bu) induce decomposition at room temperature .
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Requires meticulous stoichiometric control to avoid polysubstitution .
Low-Temperature Metathesis Reactions
Organolithium reagents enable efficient metathesis under cryogenic conditions.
Protocol
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Lithium Amide Formation :
Conducted at –78°C in hexane.
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Tin Chloride Addition :
SnCl₄ is added dropwise, maintaining temperatures below –40°C. -
Work-Up :
Filter LiCl precipitate, concentrate, and distill under vacuum.
Optimization
Purification and Isolation Techniques
Distillation is critical to achieve >99% purity.
Fractional Distillation
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Conditions : 0.1–5 mmHg, 50–120°C pot temperature.
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Apparatus : Stainless steel columns with high reflux ratios (10:1 to 100:1) .
Challenges
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Thermal Sensitivity : Decomposition above 120°C necessitates low-temperature distillation .
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Light Sensitivity : Amber glass or shielded equipment prevents photodegradation .
Comparative Analysis of Synthesis Methods
化学反応の分析
Types of Reactions
Tetrakis(dimethylamino)tin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Hydrolysis: Reacts with water to form tin hydroxides and dimethylamine.
Substitution: Can undergo ligand exchange reactions with other amines or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Hydrolysis: Water or aqueous solutions.
Substitution: Amines or phosphines under inert atmosphere conditions.
Major Products
Oxidation: Tin oxides.
Hydrolysis: Tin hydroxides and dimethylamine.
Substitution: New organotin compounds with different ligands.
科学的研究の応用
Atomic Layer Deposition (ALD)
2.1 Tin Oxide Films
One of the primary applications of TDMAT is in the ALD of tin oxide (). Research indicates that TDMAT can be effectively used as a precursor for depositing high-quality, conformal tin oxide films at low temperatures (30–200 °C). The growth rate of these films can reach up to 2.0 Å per cycle at lower temperatures, which is advantageous for applications requiring precise thickness control .
Table 1: Growth Rates of SnO2 Films Using TDMAT
Temperature (°C) | Growth Rate (Å/cycle) |
---|---|
30 | 2.0 |
150 | 0.7 |
2.2 Applications in Electronics
The tin oxide films deposited using TDMAT are utilized in various electronic applications, including:
- Transparent Conductors : Essential for touch screens and solar cells.
- Gas Sensors : Effective in detecting gases due to their high surface area and reactivity.
- Catalysts : Used in chemical reactions due to their catalytic properties .
Chemical Vapor Deposition (CVD)
TDMAT also serves as a precursor in CVD processes, particularly for the deposition of titanium nitride (TiN) films. The self-limiting nature of the deposition process allows for precise control over film thickness, making it suitable for applications such as diffusion barriers in semiconductor manufacturing .
Table 2: Properties of TiN Films Deposited from TDMAT
Property | Value |
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Density | ~5.22 g/cm³ |
Hardness | High |
Electrical Conductivity | Moderate |
Emerging Applications
Recent studies have highlighted the potential of TDMAT in other innovative applications:
- Light-Emitting Diodes (LEDs) : Tin oxide films are being explored for use in LEDs due to their optical properties.
- Photovoltaics : The material's ability to form thin films with tunable properties makes it suitable for solar cell applications .
- Nanostructured Materials : The use of TDMAT in creating nanostructured tin oxide opens avenues for advanced materials with enhanced properties.
Case Studies
Case Study 1: ALD of Tin Oxide Films
A study conducted at Stanford University demonstrated the successful ALD of tin oxide using TDMAT, revealing smooth and amorphous films with excellent optical properties. Post-annealing treatments converted these films into polycrystalline structures, enhancing their performance in electronic devices .
Case Study 2: TiN Deposition for Semiconductor Applications
Research on TiN films deposited via CVD from TDMAT showed that these films exhibit excellent barrier properties against copper diffusion, making them vital for advanced semiconductor devices .
作用機序
The mechanism of action of Tetrakis(dimethylamino)tin involves its ability to act as a source of tin in various chemical reactions. The compound can donate tin atoms to form new chemical bonds, facilitating the formation of tin-containing products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Comparison with Similar Tin Precursors
Deposition Temperature and Process Compatibility
TDMASn enables ALD of SnO₂ at 50–200°C, significantly lower than inorganic precursors like tin tetrachloride (SnCl₄) and tin tetraiodide (SnI₄), which require 300–500°C . This low-temperature capability makes TDMASn ideal for temperature-sensitive substrates, such as perovskite solar cells (PSCs). For example, SnO₂ layers deposited using TDMASn and O₂ plasma at 50°C achieved 17.5% power conversion efficiency (PCE) in PSCs .
Table 1: Comparison of Tin Precursors in ALD
Film Quality and Electrical Properties
TDMASn-derived SnO₂ films exhibit superior electrical conductivity and optical transparency compared to SnCl₄-based films. For instance, SnO₂ deposited via TDMASn at 200°C demonstrated a resistivity of ~10⁻³ Ω·cm, suitable for electron transport layers (ETLs) in PSCs . In contrast, SnCl₄ produces films with higher defect densities due to incomplete ligand decomposition at lower temperatures .
Reactivity and Byproduct Management
TDMASn decomposes into dimethylamine, a less corrosive byproduct, whereas SnCl₄ releases HCl, which damages equipment and substrates . This necessitates precise process control to mitigate decomposition effects.
Stability and Handling
In contrast, SnCl₄ and SnI₄ require rigorous moisture control due to hygroscopicity, complicating storage and handling .
Solar Cell Performance
Plasma-assisted ALD using TDMASn and O₂ produced SnO₂ ETLs with 17.8% PCE at 200°C, outperforming SnCl₄-based films in stability and interfacial compatibility .
Optoelectronic Tuning
Ternary oxide heterostructures (In₂O₃/SnO₂/Al₂O₃) fabricated via TDMASn ALD at 200°C exhibited >80% visible-light transparency and tunable electrical properties for thin-film transistors .
生物活性
Tetrakis(dimethylamino)tin (TDMASn) is a chemical compound utilized primarily as a precursor in atomic layer deposition (ALD) for the fabrication of tin oxide films. Its biological activity, particularly in relation to its degradation products and the implications for electronic properties in devices such as solar cells, is an emerging area of research. This article explores the biological activity of TDMASn, detailing its chemical behavior, degradation pathways, and the resultant effects on material properties.
TDMASn is known for its role in producing high-quality tin oxide films through ALD. However, recent studies have highlighted significant degradation of TDMASn into bis(dimethylamido)tin(II) via a Sn-imine complex. This degradation occurs under typical processing conditions and has critical implications for the performance of devices utilizing these films.
Table 1: Degradation Pathways of TDMASn
Degradation Product | Chemical Formula | Impact on Properties |
---|---|---|
This compound | TDMASn | Precursor for SnO2 films |
Bis(dimethylamido)tin(II) | (CH3)2N-Sn-N(CH3)2 | Increases electrical resistance; alters oxidation mechanisms |
Biological Activity and Implications
The biological activity of TDMASn is indirectly assessed through its impact on the electronic properties of tin oxide films. The degradation products significantly increase the electrical resistance of these films, which can lead to decreased efficiency in applications such as perovskite solar cells. The loss in power conversion efficiency is primarily attributed to charge transport and transfer losses caused by the different oxidation mechanisms of the degradation products.
Case Study: Impact on Solar Cell Efficiency
A recent study examined perovskite solar cells that incorporated tin oxide films derived from degraded TDMASn. The findings revealed:
- Power Conversion Efficiency (PCE) : A notable reduction in PCE was observed, with values dropping from 18% to 9% when using degraded materials.
- Charge Transport : Electrical characterization indicated that charge transport was severely hindered due to the higher resistance associated with the degradation products.
This case underscores the importance of maintaining the integrity of TDMASn during processing to ensure optimal performance in electronic applications.
Research Findings
Research has shown that while TDMASn is effective for ALD processes, its stability is a concern. Strategies to stabilize TDMASn or identify alternative precursors are being explored to mitigate these issues. The following findings summarize key research insights:
- Growth Kinetics : Despite degradation, growth kinetics and film morphology remained stable during ALD processes, suggesting that degradation does not affect the initial deposition rates.
- Electronic Properties : The electronic properties of films made from degraded TDMASn are significantly poorer, indicating a need for improved precursor stability.
- Film Quality : Films deposited at low temperatures (30-200 °C) maintain smooth surfaces but exhibit increased resistance when derived from degraded precursors.
Table 2: Summary of Research Findings
Parameter | Observation |
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Growth Rate | Stable despite precursor degradation |
Electrical Resistance | Increased due to degradation products |
Power Conversion Efficiency | Reduced significantly in solar cell applications |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing TDMASn-derived thin films via atomic layer deposition (ALD)?
TDMASn is typically used in ALD with oxidants like H₂O, O₃, or plasma at substrate temperatures ranging from 80–160°C. Key parameters include precursor pulse times (e.g., 1 s for TDMASn and H₂S), purge durations, and growth rates (0.88–1.11 Å/cycle depending on oxidant). For example, SnOx films grown with H₂O at 100°C achieve 0.88 Å/cycle, while plasma-enhanced ALD increases this to 1.11 Å/cycle . Saturation regimes must be validated by testing pulse time dependencies to ensure self-limiting reactions .
Q. How are structural and compositional properties of TDMASn-derived films characterized?
X-ray diffraction (XRD) identifies crystal phases (e.g., amorphous SnSx below 120°C, hexagonal SnS₂ at 140–150°C, and orthorhombic SnS above 160°C) . Field-emission scanning electron microscopy (FE-SEM) reveals surface morphology (smooth vs. rectangular grains) , while XPS and UPS analyze electronic structures (e.g., Sn 3d orbital states influencing conductivity) . Optical absorption spectroscopy measures bandgap shifts (e.g., 1.7–2.1 eV for SnSx) .
Q. Why is TDMASn preferred over halogenated precursors for low-temperature ALD?
Unlike SnCl₄ or SnI₄, TDMASn enables SnOx deposition below 300°C without corrosive byproducts. This reduces thermal budget and substrate compatibility issues, critical for flexible electronics and temperature-sensitive perovskites .
Advanced Research Questions
Q. How does deposition temperature influence phase transitions and electronic properties in TDMASn-based ALD?
Temperature dictates crystallinity: amorphous films (<120°C) exhibit higher defect densities, while crystalline SnS₂ (140–150°C) and SnS (>160°C) show distinct bandgaps and conductivity. UPS data reveal unsaturated Sn 3d states in SnS₂ edges, enhancing carrier mobility . Methodologically, cross-correlating XRD with Hall effect measurements can resolve structure-property relationships .
Q. What experimental approaches address contradictions in reported electrical conductivities of SnOx films?
Discrepancies arise from oxidant choice (H₂O vs. O₃), post-annealing conditions, and interfacial defects. For instance, O₃-grown SnOx may form oxygen vacancies, increasing conductivity, while H₂O-based films require post-deposition annealing to reduce trap states . Statistical Design of Experiments (DoE) can isolate variables like oxidant partial pressure and thermal history .
Q. How do seed layers (e.g., Al₂O₃) enhance nucleation and growth of TDMASn-derived films?
Sub-nanometer Al₂O₃ seed layers improve adhesion and reduce incubation cycles in ALD by providing hydroxyl-rich surfaces for precursor chemisorption. This is critical for achieving uniform SnOx films at low temperatures (50–80°C), as demonstrated by 1.2 Å/cycle growth rates with minimal surface roughness .
Q. What strategies optimize TDMASn ALD for heterostructure integration in perovskite solar cells?
SnOx electron transport layers (ETLs) require precise thickness control (<10 nm) and low defect densities. In-situ ellipsometry monitors growth, while plasma-enhanced ALD at 80°C balances conductivity and transparency. Interfacial engineering (e.g., SnOx/Ag/SnOx electrodes) reduces contact resistance in inverted perovskite architectures .
Q. Methodological Guidelines
- ALD Parameter Optimization : Validate pulse/purge times via saturation curves to avoid precursor condensation or incomplete reactions .
- Post-Deposition Analysis : Combine XRD with TEM for nanoscale crystallinity mapping and XPS for oxidation state quantification .
- Contradiction Resolution : Use combinatorial ALD libraries to screen temperature-oxidant interactions and employ DFT simulations to model defect energetics .
特性
IUPAC Name |
N-methyl-N-[tris(dimethylamino)stannyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXTVQNIFGXMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Sn](N(C)C)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147660 | |
Record name | Tetrakis(dimethylamino)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-77-9 | |
Record name | Tetrakis(dimethylamino)tin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrakis(dimethylamino)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dimethyl[tris(dimethylamino)stannyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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